molecular formula C17H22FN3O2S2 B2441791 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-06-5

2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2441791
CAS No.: 946249-06-5
M. Wt: 383.5
InChI Key: YAHNIODIHWWXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22FN3O2S2 and its molecular weight is 383.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Zinc Detection

Research into the fluorescence characteristics of various fluorophores, including those structurally related to 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, has shown their importance in detecting zinc(II) ions. For instance, studies on fluorophores that fluoresce upon binding with Zn²⁺ ions provide insights into the factors affecting their fluorescence. This has implications for understanding intracellular zinc signaling and detection, with certain fluorophores being more fluorescent upon binding to zinc, offering potential for high specificity in zinc detection in biological systems (Kimber et al., 2001).

Cyclooxygenase-2 Inhibition

Another area of research involves the synthesis and evaluation of derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Compounds structurally related to this compound have been shown to selectively inhibit COX-2. The introduction of a fluorine atom has been found to preserve COX-2 potency and increase COX-1/COX-2 selectivity. This research has led to the identification of potent, selective, and orally active COX-2 inhibitors, which are important for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Antimicrobial Activities

Research into the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, with structural similarities to this compound, has explored their potential as inhibitors of kynurenine 3-hydroxylase. These compounds have shown high affinity for the enzyme in vitro, and their ability to block the enzyme's activity in animal models suggests potential for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Chemical Structure and Biological Activities

The structural analysis and synthesis of compounds related to this compound have led to the identification of molecules with significant biological activities. Studies focusing on the synthesis of eperezolid-like molecules and their evaluation for antimicrobial activities highlight the potential of these compounds in treating infections caused by Mycobacterium smegmatis, showcasing the relevance of structural modifications in enhancing antimicrobial properties (Yolal et al., 2012).

Properties

IUPAC Name

2-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2S2/c1-20-7-9-21(10-8-20)16(14-6-11-24-13-14)12-19-25(22,23)17-5-3-2-4-15(17)18/h2-6,11,13,16,19H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHNIODIHWWXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.